molecular formula C11H14O2 B8558040 2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl-

2-Cyclohexen-1-one, 4-ethynyl-4-hydroxy-3,5,5-trimethyl-

Cat. No. B8558040
M. Wt: 178.23 g/mol
InChI Key: IENXNRSNFXHIOR-UHFFFAOYSA-N
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Patent
US05072019

Procedure details

Lithium (15 g, 2.2 mol) in small pieces is added within one hour to 900 ml of ammonia at -35° C. Acetylene is conducted through the mixture until the blue color has disappeared and a grey suspension results. Ketoisophorone (150 g, 1 mol) is then added dropwise. The ammonia is evaporated within 12 hours. An orange colored residue remains. Subsequently, 1 liter of ice/water is added, the mixture is treated while stirring with ether and then with 2N HCl and thereafter made acid with conc. HCl. The phases are separated and the aqueous phase is extracted four times with ether. The ether extracts are washed twice with water and with saturated sodium chloride solution, dried, filtered and concentrated. In this manner there are obtained 166 g of crude 3,5,5-trimethyl-4-hydroxy-4-ethynylcyclohex-2-en-1-one. This crude product is dissolved almost completely in 500 ml of ether and then cooled to -25°. In this manner there are obtained 86.2 g (48%) of crystalline 3,5,5-trimethyl-4-hydroxy-4-ethynylcyclohex-2-en-1-one. The mother liquor is dissolved in 140 ml of isopropyl ether and cooled to 0°. In this manner there are obtained a further 25 g (14%) of crystals of the desired compound.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li].N.[CH:3]#[CH:4].[O:5]=[C:6]1[C:12]([CH3:14])([CH3:13])[CH2:11][C:9](=[O:10])[CH:8]=[C:7]1[CH3:15]>>[CH3:15][C:7]1[C:6]([OH:5])([C:3]#[CH:4])[C:12]([CH3:14])([CH3:13])[CH2:11][C:9](=[O:10])[CH:8]=1 |^1:0|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Three
Name
Quantity
150 g
Type
reactant
Smiles
O=C1C(=CC(=O)CC1(C)C)C

Conditions

Stirring
Type
CUSTOM
Details
while stirring with ether
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a grey suspension results
CUSTOM
Type
CUSTOM
Details
The ammonia is evaporated within 12 hours
Duration
12 h
ADDITION
Type
ADDITION
Details
Subsequently, 1 liter of ice/water is added
ADDITION
Type
ADDITION
Details
the mixture is treated
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted four times with ether
WASH
Type
WASH
Details
The ether extracts are washed twice with water and with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(CC(C1(C#C)O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 166 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.